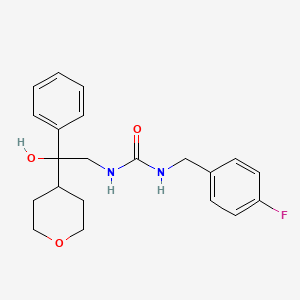
1-(4-fluorobenzyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Chemical Synthesis and Modifications
1-(4-fluorobenzyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea, due to its complex structure, may be involved in studies focusing on the synthesis and modification of organic compounds. For example, research has explored the reactions of urea with various organic compounds under different conditions, leading to the formation of various urea derivatives. Studies such as those by Crich et al. (2009) have introduced new benzyl ether-type protecting groups for alcohols, showcasing the versatility of urea derivatives in synthetic chemistry (Crich, Li, & Shirai, 2009). Similarly, Thalluri et al. (2014) demonstrated the synthesis of ureas from carboxylic acids using a mediated Lossen rearrangement, highlighting the potential for creating a variety of urea-based compounds in a single-pot synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Biological Activity and Applications
Compounds like this compound might also be investigated for their biological activities. For instance, Zhang et al. (2008) synthesized and tested a series of 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for Neuropeptide S antagonist activity, showing the potential therapeutic applications of complex urea derivatives (Zhang, Gilmour, Navarro, & Runyon, 2008). Furthermore, the synthesis and application of protecting groups, as shown by Crich et al. (2009), could be crucial for the development of pharmaceuticals and other biologically active compounds by protecting reactive groups during synthesis and then being removed without affecting the overall structure of the final product (Crich, Li, & Shirai, 2009).
Material Science and Other Applications
In the realm of material science and other interdisciplinary fields, the structural features and reactivity of complex urea derivatives like this compound may be explored for the development of new materials or chemical processes. For example, the study of hydroxylation reactions of aromatic hydrocarbons, as discussed by Bakke and Scheline (1970), could provide insights into the environmental fate of similar compounds or their potential use in organic synthesis (Bakke & Scheline, 1970).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-19-8-6-16(7-9-19)14-23-20(25)24-15-21(26,17-4-2-1-3-5-17)18-10-12-27-13-11-18/h1-9,18,26H,10-15H2,(H2,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILKJVXSELOTDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
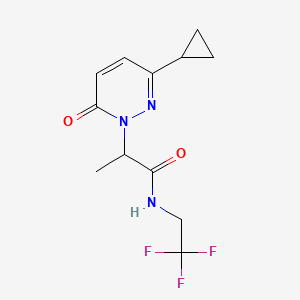
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)


![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)
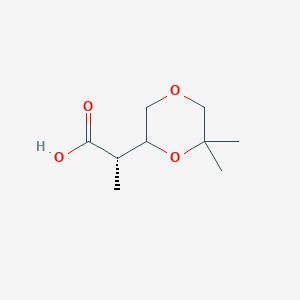
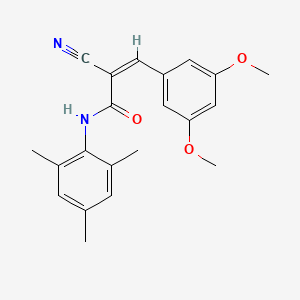

![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)
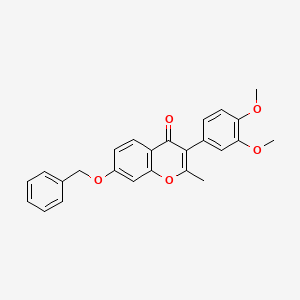


![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2391209.png)
![5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde](/img/structure/B2391210.png)
